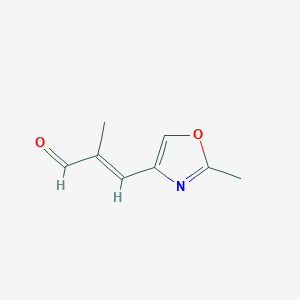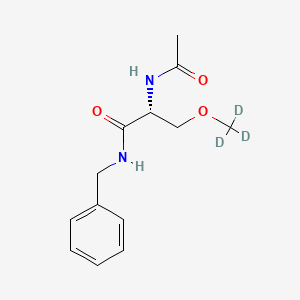
3-FPr-6-Me-Tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoropropyl-6-Methyl-Tetrazine is a heterocyclic compound that belongs to the tetrazine family Tetrazines are known for their unique structure, which includes a six-membered ring containing four nitrogen atoms
Wissenschaftliche Forschungsanwendungen
3-Fluoropropyl-6-Methyl-Tetrazine has a wide range of scientific research applications, including:
Safety and Hazards
The safety and hazards associated with a specific tetrazine derivative would depend on its exact chemical structure. Generally, safety data sheets (SDS) provide information on the properties of the substance, its hazards and instructions on handling, storage and emergency measures in case of an accident .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl-6-Methyl-Tetrazine typically involves the reaction of a substituted nitrile with hydrated hydrazine in the presence of dichloromethane and ethanol. This reaction is followed by oxidation using sodium nitrite in acetic acid . The process can be carried out under microwave-assisted conditions to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of tetrazines, including 3-Fluoropropyl-6-Methyl-Tetrazine, often employs solid-phase synthesis and multicomponent one-pot reactions. These methods are advantageous due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoropropyl-6-Methyl-Tetrazine undergoes various types of chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of an electrophile to the compound.
Coupling Reactions: These reactions involve the formation of a new bond between two molecules.
Nucleophilic Displacement: This reaction involves the replacement of a leaving group by a nucleophile.
Intramolecular Cyclization: This reaction leads to the formation of a cyclic structure within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, ethanol, sodium nitrite, and acetic acid. Microwave-assisted conditions are often employed to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic addition reactions may yield substituted tetrazine derivatives, while coupling reactions can produce complex tetrazine-based structures .
Wirkmechanismus
The mechanism of action of 3-Fluoropropyl-6-Methyl-Tetrazine involves its ability to undergo rapid bioorthogonal reactions. These reactions are characterized by their fast kinetics and high specificity, making them suitable for in vivo applications. The compound’s unique fluorescence properties also play a crucial role in its mechanism of action, allowing for efficient imaging and detection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Fluoropropyl-6-Methyl-Tetrazine include:
- 3-Amino-6-Chlorotetrazine
- 3-Amino-6-Methylthiotetrazine
Uniqueness
What sets 3-Fluoropropyl-6-Methyl-Tetrazine apart from its similar compounds is its unique combination of a fluoropropyl group and a methyl group. This combination enhances its reactivity and fluorescence properties, making it particularly valuable for applications in bioorthogonal chemistry and materials science .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 3-FPr-6-Me-Tetrazine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "3-Fluoropropionyl chloride", "6-Methyl-1,2,4,5-tetrazine", "Triethylamine", "Methanol", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 3-Fluoropropionyl chloride is reacted with triethylamine in methanol to form 3-Fluoropropionyl triethylammonium salt.", "Step 2: 6-Methyl-1,2,4,5-tetrazine is dissolved in a mixture of methanol and water and sodium bicarbonate is added to the solution to adjust the pH to 8-9.", "Step 3: The solution from step 2 is added dropwise to the solution from step 1 with stirring at room temperature.", "Step 4: The resulting mixture is extracted with ethyl acetate and the organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 5: The solvent is removed under reduced pressure to obtain the crude product, which is purified by column chromatography to yield 3-FPr-6-Me-Tetrazine as a white solid." ] } | |
CAS-Nummer |
1629962-55-5 |
Molekularformel |
C6H9FN4 |
Molekulargewicht |
155.16 |
Reinheit |
>95% |
Synonyme |
3-(3-Fluoropropyl)-6-methyl-1,2,4,5-tetrazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





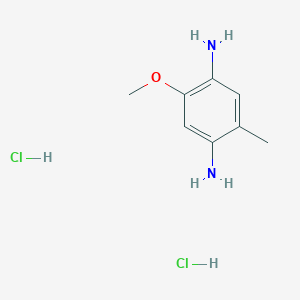

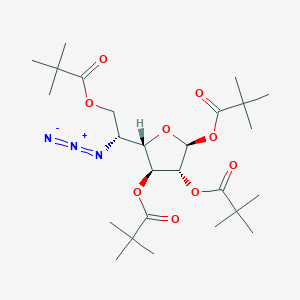
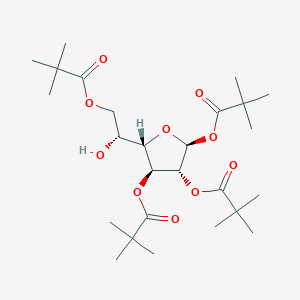
![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)
